![molecular formula C14H18ClNO4 B2530504 N-[(4-Chlorophenyl)methyl]-N-Boc-glycine CAS No. 1182070-86-5](/img/structure/B2530504.png)
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine, also known as 4-CPG, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block for the synthesis of various peptides and proteins.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is not fully understood. However, it is believed that it acts as a prodrug that is converted into its active form by enzymatic cleavage of the Boc group. The active form of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is thought to inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine are dependent on the specific peptide or protein that it is used to synthesize. However, studies have shown that N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins, leading to a decrease in their production. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be used to synthesize a wide range of peptides and proteins. However, one of the limitations of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in scientific research. One direction is the synthesis of peptides and proteins with novel properties and potential therapeutic applications. Another direction is the development of new methods for the synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its potential toxicity.
Métodos De Síntesis
The synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can be achieved through several methods. One of the most commonly used methods is the reaction of N-Boc-glycine with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction yields N-[(4-Chlorophenyl)methyl]-N-Boc-glycine as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It has been used to synthesize peptides that have antimicrobial, antiviral, and anticancer properties. It has also been used in the synthesis of peptides that have potential therapeutic applications for Alzheimer's disease, diabetes, and obesity.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZTHRLMLJARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

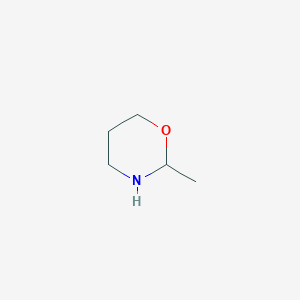
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
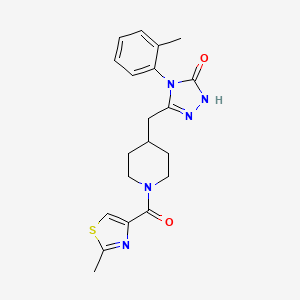
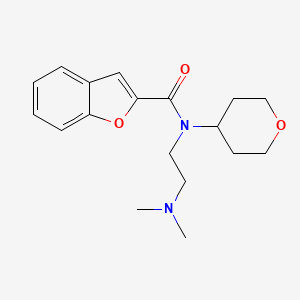

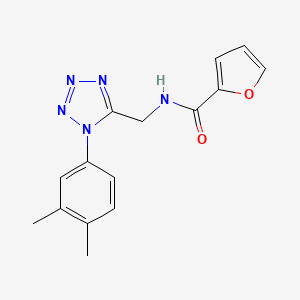

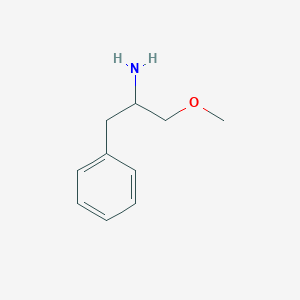
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
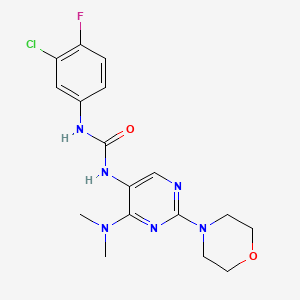
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
